1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
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Overview
Description
1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE: is compared with other compounds containing furan, thiadiazole, and piperidine rings.
Uniqueness:
Properties
Molecular Formula |
C22H24N4O3S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3S2/c27-19(17-10-12-26(13-11-17)20(28)18-9-4-14-29-18)23-21-24-25-22(31-21)30-15-5-8-16-6-2-1-3-7-16/h1-4,6-7,9,14,17H,5,8,10-13,15H2,(H,23,24,27) |
InChI Key |
MAFYDHCBAZELRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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